molecular formula C20H23N3O5 B12462453 [4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl](4-nitrophenyl)methanone

[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl](4-nitrophenyl)methanone

Katalognummer: B12462453
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: OTZSGDDSGZSMRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a phenoxypropanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the piperazine ring with 4-nitrobenzoyl chloride under basic conditions.

    Attachment of the Phenoxypropanol Moiety: The final step involves the reaction of the intermediate with phenoxypropanol, often under acidic or basic conditions to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 1-[4-(4-AMINOBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL is unique due to the presence of both a phenoxypropanol moiety and a nitrobenzoyl group, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C20H23N3O5

Molekulargewicht

385.4 g/mol

IUPAC-Name

[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C20H23N3O5/c24-18(15-28-19-4-2-1-3-5-19)14-21-10-12-22(13-11-21)20(25)16-6-8-17(9-7-16)23(26)27/h1-9,18,24H,10-15H2

InChI-Schlüssel

OTZSGDDSGZSMRF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.